Oxolamine dihydrogen citrate Oxolamine dihydrogen citrate Oxolamine citrate is a antiinflammatory drug used as a cough suppressant.
Brand Name: Vulcanchem
CAS No.: 1949-20-8
VCID: VC0538398
InChI: InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES: CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Molecular Formula: C20H27N3O8
Molecular Weight: 437.4 g/mol

Oxolamine dihydrogen citrate

CAS No.: 1949-20-8

Inhibitors

VCID: VC0538398

Molecular Formula: C20H27N3O8

Molecular Weight: 437.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Oxolamine dihydrogen citrate - 1949-20-8

CAS No. 1949-20-8
Product Name Oxolamine dihydrogen citrate
Molecular Formula C20H27N3O8
Molecular Weight 437.4 g/mol
IUPAC Name 3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium
Standard InChI InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Standard InChIKey RBZIGQJSMCOHSS-UHFFFAOYSA-N
SMILES CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Canonical SMILES CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Appearance Solid powder
Description Oxolamine citrate is a antiinflammatory drug used as a cough suppressant.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 959-14-8 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole
Bredon
Oxobron
oxolamine
oxolamine citrate
oxolamine monohydrochloride
Reference 1: Wang XQ, Wang XM, Zhou TF, Dong LQ. Screening of differentially expressed genes and small molecule drugs of pediatric allergic asthma with DNA microarray. Eur Rev Med Pharmacol Sci. 2012 Dec;16(14):1961-6. PubMed PMID: 23242723.
2: Zhu X, Lee DY, Shin WG. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats. Biopharm Drug Dispos. 2007 Apr;28(3):125-33. PubMed PMID: 17295362.
3: Min KA, Zhu X, Oh JM, Shin WG. Effect of oxolamine on anticoagulant effect of warfarin. Am J Health Syst Pharm. 2006 Jan 15;63(2):153-6. PubMed PMID: 16390929.
4: Ceyhan BB, Karakurt S. Effect of oxolamine on cough sensitivity in COPD patients. Respir Med. 2002 Jan;96(1):61-3. PubMed PMID: 11863211.
5: Kirilmaz L, Kendirci A, Güneri T. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics. J Microencapsul. 1992 Apr-Jun;9(2):167-72. PubMed PMID: 1593399.
PubChem Compound 16045
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator